A Comprehensive Technical Guide to N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (CAS 19962-37-9) for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (CAS 19962-37-9) for Researchers and Drug Development Professionals
Executive Summary
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also widely known as N2-Acetylguanine, is a critical purine derivative that serves as a fundamental building block in medicinal chemistry and biochemical research. Its structural framework, featuring a guanine core with an N2-acetyl modification, offers a unique combination of hydrogen bonding capabilities and synthetic versatility. This guide provides an in-depth exploration of its physicochemical properties, a detailed methodology for its synthesis and purification, comprehensive analytical characterization techniques, and a discussion of its significant applications in the development of novel therapeutics and research tools. The protocols and data presented herein are synthesized from authoritative sources to provide researchers and drug development professionals with a reliable and practical resource.
Introduction and Nomenclature
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is a synthetic derivative of guanine, one of the five primary nucleobases. The introduction of an acetyl group at the 2-amino position modifies the electronic and steric properties of the purine ring, making it a valuable intermediate for further chemical elaboration. This modification can serve as a protective group in nucleoside synthesis or as a permanent structural feature to modulate target binding affinity.
The compound exists in tautomeric forms, primarily the N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (lactam) and N-(6-hydroxy-7H-purin-2-yl)acetamide (lactim) forms. For clarity and consistency with IUPAC naming conventions, this guide will primarily use the "oxo" nomenclature.[1][2]
| Identifier | Value |
| CAS Number | 19962-37-9[2][3] |
| IUPAC Name | N-(6-oxo-1,7-dihydropurin-2-yl)acetamide[2] |
| Synonyms | 2-Acetamido-6-hydroxypurine, N2-Acetylguanine, N-Acetylguanine[2][4] |
| Molecular Formula | C7H7N5O2[1][3][5] |
| InChIKey | MXSMRDDXWJSGMC-UHFFFAOYSA-N[1][2][3] |
| Canonical SMILES | CC(=O)NC1=NC2=C(C(=O)N1)NC=N2[2] |
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its effective handling, storage, and application in experimental workflows.
| Property | Value | Source(s) |
| Molecular Weight | 193.17 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [3][4] |
| Melting Point | 160-165 °C | |
| Solubility | Sparingly soluble in water; Moderately soluble in DMSO, ethanol, methanol | |
| Storage Conditions | Store at 2-8°C or in a freezer, in a tightly sealed container away from moisture | [4] |
| Purity (Commercial) | Typically available as ≥95% | [6] |
Synthesis and Purification
The reliable synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is fundamental for its use in subsequent research. The most direct and common approach is the selective N-acetylation of 2-aminohypoxanthine (guanine).
Synthetic Rationale and Workflow
The primary amino group at the C2 position of the guanine scaffold is nucleophilic and can be readily acylated. Acetic anhydride is an effective and common acetylating agent for this transformation. The reaction is typically performed in a polar aprotic solvent, sometimes with a basic catalyst to facilitate the reaction and neutralize the acetic acid byproduct. The workflow involves the core reaction followed by a workup and purification step, typically recrystallization, to ensure high purity of the final product.
Caption: Synthetic workflow for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Researchers should adapt it based on available laboratory equipment and safety procedures.
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Reaction Setup:
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In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend guanine (1 equivalent) in pyridine.
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Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards product formation.
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Slowly add acetic anhydride (1.5-2.0 equivalents) to the suspension under a nitrogen atmosphere. The excess ensures the complete consumption of the starting material.
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-
Reaction Execution:
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Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the guanine spot is no longer visible.
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-
Work-up and Isolation:
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After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the crude product.
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Causality: The product is sparingly soluble in water, leading to its precipitation upon quenching.
-
Collect the resulting solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine and other impurities.
-
-
Purification (Recrystallization):
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Transfer the crude solid to a new flask and add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid is fully dissolved.
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Causality: This step is a self-validating system for purity. The desired compound and impurities have different solubility profiles; upon slow cooling, the pure product will crystallize out, leaving more soluble impurities in the mother liquor.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(6-oxo-3,7-dihydropurin-2-yl)acetamide as a white or off-white solid.
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Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound before its use in further applications.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector at 254 nm.
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Expected Result: A single major peak indicates high purity. Purity can be quantified by peak area percentage.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.
-
Expected m/z:
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Positive Mode [M+H]⁺: 193.17 + 1.0078 = 194.18
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Negative Mode [M-H]⁻: 193.17 - 1.0078 = 192.16
-
-
Causality: Observing the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the chemical structure.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's solubility and the presence of exchangeable protons.
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Expected ¹H NMR Resonances:
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~2.1-2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-CH ₃).
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~8.0 ppm (singlet, 1H): Proton at the C8 position of the purine ring.
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Broad singlets (exchangeable with D₂O): Protons of the N-H groups in the purine ring and the acetamide linker. Their chemical shifts can vary.
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-
Causality: The unique set of signals (chemical shift, integration, and multiplicity) acts as a fingerprint for the molecular structure, confirming the presence of both the purine core and the acetyl group.
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Applications in Research and Development
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is not typically an end-product therapeutic but rather a crucial intermediate for creating more complex and potent molecules.[7]
Caption: Key application areas for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.
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Pharmaceutical Intermediate: The compound is a cornerstone in the synthesis of bioactive molecules. Its purine core mimics endogenous nucleobases, making it an excellent scaffold for designing drugs that target proteins involved in nucleic acid metabolism.[7] The hydroxypurine moiety provides critical hydrogen-bonding capabilities essential for strong and specific binding to enzyme active sites.
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Development of Kinase and Protease Inhibitors: It is used as a starting material to develop small molecules that target kinases and proteases, which are crucial regulators in many disease pathways, particularly in oncology.
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Antiviral and Anticancer Research: It serves as a precursor in the synthesis of modified nucleosides and nucleotides.[7] These analogs can be designed to interfere with viral replication or cancer cell proliferation by inhibiting key enzymes like polymerases or reverse transcriptases.[7]
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Biochemical Tools: The structure can be further modified to create fluorescent dyes and reagents for bioconjugation, aiding in the study and visualization of biological processes.
Safety and Handling
Proper safety precautions are mandatory when handling N-(6-oxo-3,7-dihydropurin-2-yl)acetamide in a laboratory setting.
| Safety Aspect | Identifier | Information |
| GHS Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Precautionary Codes | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Avoid direct contact with skin and eyes.
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Store in a cool, dry, and well-sealed container as specified.
References
-
N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176. PubChem. [Link]
-
N2-Acetylguanine | CAS No: 19962-37-9. Pharmaffiliates. [Link]
Sources
- 1. CAS RN 19962-37-9 | Fisher Scientific [fishersci.com]
- 2. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(6-Oxo-6,9-dihydro-1H-purin-2-yl)acetamide | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. a2bchem.com [a2bchem.com]
- 6. AB135457 | CAS 19962-37-9 – abcr Gute Chemie [abcr.com]
- 7. chemimpex.com [chemimpex.com]
